4-Biphenylamine, 3'-nitro-
CAS No.: 1141-29-3
Cat. No.: VC20941670
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1141-29-3 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 4-(3-nitrophenyl)aniline |
| Standard InChI | InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2 |
| Standard InChI Key | UIPWYSFUWRTDOG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Introduction
Structural and Physical Properties
Chemical Identity and Nomenclature
4-Biphenylamine, 3'-nitro- is an organic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This compound is also known by several other names in scientific literature:
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3'-Nitrobiphenyl-4-ylamine
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4-Amino-3'-nitrobiphenyl
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[1,1'-Biphenyl]-4-amine, 3'-nitro-
The compound features a biphenyl core structure (two phenyl rings connected by a single bond) with an amino group (-NH₂) at the 4-position of one ring and a nitro group (-NO₂) at the 3'-position of the other ring .
Synthetic Routes and Preparation Methods
Laboratory Synthesis
The synthesis of 4-Biphenylamine, 3'-nitro- can be approached through several routes, typically involving either:
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Selective nitration of 4-aminobiphenyl to introduce the nitro group at the 3'-position
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Selective reduction of a nitro group in a dinitrobiphenyl precursor
Drawing from the synthesis methods of related compounds, 4-Biphenylamine, 3'-nitro- could likely be prepared by the reduction of appropriately substituted nitrobiphenyls. For example, 4-aminobiphenyl is typically prepared by reduction of 4-nitrobiphenyl:
C₆H₅−C₆H₄NO₂ + 3 H₂ → C₆H₅−C₆H₄NH₂ + 2 H₂O
A similar approach could be used for 4-Biphenylamine, 3'-nitro-, starting with an appropriately dinitro-substituted biphenyl compound.
Chemical Reactivity and Transformations
Functional Group Reactivity
The chemical behavior of 4-Biphenylamine, 3'-nitro- is dominated by its two key functional groups:
Amino Group (-NH₂):
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Can undergo diazotization reactions with nitrous acid to form diazonium salts
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Participates in acylation reactions with acid chlorides or anhydrides
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Exhibits weak basic properties similar to other aniline derivatives
Nitro Group (-NO₂): -
Can be reduced to form an amino group using appropriate reducing agents
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Acts as an electron-withdrawing group, affecting the electronic properties of the aromatic system
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Influences the reactivity of the amine group through electronic effects
Reduction Reactions
The nitro group in 4-Biphenylamine, 3'-nitro- can be reduced to an amino group using various reducing systems. Based on the chemistry of related compounds, potential reduction methods include:
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Catalytic hydrogenation using palladium or nickel catalysts
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Chemical reduction using iron, zinc, or tin in acidic conditions
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Transfer hydrogenation using hydride donors
For example, the reduction of 4,4'-bis(3-nitrophenoxy)biphenyl to 4,4'-bis(3-aminophenoxy)biphenyl has been carried out using hydrogen gas with a palladium carbon catalyst at pressures of 0.5-5 MPa and temperatures of 25-100°C .
Spectroscopic Characterization
Infrared Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in 4-Biphenylamine, 3'-nitro-. Based on data from structurally similar compounds, the characteristic IR absorption bands would include:
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NH₂ stretching vibrations in the 3300-3400 cm⁻¹ region
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NO₂ asymmetric stretching at approximately 1550-1570 cm⁻¹
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NO₂ symmetric stretching around 1330-1350 cm⁻¹
Ionization Energy Data
The ionization energy of structurally related compounds can provide insight into the electronic properties of 4-Biphenylamine, 3'-nitro-. For instance, 4-Biphenylamine, 4'-nitro- (an isomer with the nitro group at the 4'-position) has a reported ionization energy of 7.46 ± 0.03 eV, determined by photoionization methods .
| Compound | Ionization Energy (eV) | Method | Reference |
|---|---|---|---|
| 4-Biphenylamine, 4'-nitro- | 7.46 ± 0.03 | Photoionization | Potapov, Kardash, et al., 1972 |
Biological Activity and Toxicological Properties
Mutagenicity and Genotoxicity
Aminobiphenyl compounds are known for their potential mutagenic and genotoxic properties. Research on structurally similar compounds provides valuable insights into the potential biological activity of 4-Biphenylamine, 3'-nitro-.
A comprehensive study on substituted aminobiphenyls revealed that the position of amino and nitro groups significantly influences their mutagenic potency. For example, among the three possible aminobiphenyl isomers, only 4-aminobiphenyl was found to be a potent mutagen in Salmonella typhimurium strains TA1538 and TA100 .
The mutagenicity of aminobiphenyl derivatives appears to be influenced by:
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The position of the amino group
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The presence and position of substituents
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Electronic effects of substituents
Research indicates that electron-withdrawing substituents in the para position (relative to the biphenyl bond) can increase mutagenic activity . This suggests that the nitro group in 4-Biphenylamine, 3'-nitro- might significantly influence its biological activity.
Structure-Activity Relationships
Studies on aminobiphenyl derivatives and related compounds have established important structure-activity relationships relevant to understanding the potential biological activity of 4-Biphenylamine, 3'-nitro-:
Metabolism and DNA Interaction
Research on related compounds, particularly 4-aminobiphenyl (4-ABP), provides insights into the potential metabolic fate and mechanism of action of 4-Biphenylamine, 3'-nitro-:
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Initial metabolic activation by cytochrome P450 enzymes, leading to N-hydroxylation
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Conjugation by phase II enzymes to form unstable esters
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Formation of reactive electrophiles (likely nitrenium ions)
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Covalent binding to DNA, forming potentially mutagenic adducts
The DNA adduct formation is particularly significant, as it represents a key mechanism through which these compounds can induce mutations and potentially initiate carcinogenesis. Studies have shown that the DNA binding of 4-aminobiphenyl leads to specific mutations in the p53 gene, which are observed in 30-60% of bladder cancer cases .
Comparative Analysis with Related Compounds
Isomeric Nitroaminobiphenyls
The properties and activities of 4-Biphenylamine, 3'-nitro- can be better understood by comparing it with its isomers and related compounds:
Structural Effects on Genotoxicity
Research on the genotoxicity of aminobiphenyl and aminostilbene derivatives provides valuable insights into how structural features affect biological activity. Studies have demonstrated that:
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